molecular formula C17H22ClN5O3S B12170830 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide

Cat. No.: B12170830
M. Wt: 411.9 g/mol
InChI Key: AVQCJQYZHXSHHJ-UHFFFAOYSA-N
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Description

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzamide, a dioxido-thiazinan ring, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the chloro-substituted benzamide and introduce the dioxido-thiazinan ring through a cyclization reaction. The triazole moiety can be introduced via a click chemistry reaction, which involves the reaction of an azide with an alkyne under copper-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The dioxido-thiazinan ring and triazole moiety are likely involved in these interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H22ClN5O3S

Molecular Weight

411.9 g/mol

IUPAC Name

4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]benzamide

InChI

InChI=1S/C17H22ClN5O3S/c1-11(2)9-15-19-17(22-21-15)20-16(24)12-5-6-13(18)14(10-12)23-7-3-4-8-27(23,25)26/h5-6,10-11H,3-4,7-9H2,1-2H3,(H2,19,20,21,22,24)

InChI Key

AVQCJQYZHXSHHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1)NC(=O)C2=CC(=C(C=C2)Cl)N3CCCCS3(=O)=O

Origin of Product

United States

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